molecular formula C14H17N3O4 B13499851 7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13499851
M. Wt: 291.30 g/mol
InChI Key: NPELCYGTXLBSKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another method involves the use of a microreactor-based continuous flow system for the synthesis of imidazo pyridine-2-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of continuous flow systems and scalable radical reactions are likely approaches due to their efficiency and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and tetrahydrofuran, as well as bases like sodium hydroxide and 4-dimethylaminopyridine .

Major Products Formed

The major products formed from these reactions depend on the specific functionalization being performed. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

7-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-8-10(12(18)19)16-11(17)6-9/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19)

InChI Key

NPELCYGTXLBSKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=NC(=CN2C=C1)C(=O)O

Origin of Product

United States

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